2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .
Biochemical Pathways
Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of biochemical reactions . These reactions lead to changes in cell growth, differentiation, and apoptosis, which are crucial for the survival and proliferation of MM cells .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The compound inhibits the enzymatic activity of TAK1, leading to a decrease in the growth of MM cell lines . The lead compound, referred to as compound 26 in the literature, inhibits TAK1 with an IC50 of 55 nM . This inhibition is more potent than the known TAK1 inhibitor, takinib, which has an IC50 of 187 nM .
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19-4-1-16(15-5-7-20-8-6-15)22-26(19)13-14-11-24(12-14)18-3-2-17-21-9-10-25(17)23-18/h1-10,14H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVVPZARMGIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.